N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMOWLGEFIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357665 | |
| Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436090-52-7 | |
| Record name | N-(4-Amino-2-methylphenyl)-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436090-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-pyrrolidinone.
Formation of Intermediate: The 4-amino-2-methylphenol is first reacted with acetic anhydride to form N-(4-amino-2-methylphenyl)acetamide.
Cyclization: The intermediate is then subjected to cyclization with 2-pyrrolidinone under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticonvulsant Activity
One of the primary areas of investigation for N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is its anticonvulsant properties. Research has indicated that derivatives of this compound exhibit varying degrees of efficacy against seizures in animal models.
Case Studies
- Study on Derivatives : A study synthesized several derivatives related to this compound and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives showed significant protective effects against induced seizures, with some achieving protection rates comparable to established antiepileptic drugs like phenytoin .
- Pharmacological Evaluation : Another study quantified the pharmacological parameters such as median effective dose (ED50) and toxic dose (TD50) for selected derivatives. For instance, one derivative demonstrated an ED50 of 52.30 mg/kg in the MES test, indicating promising anticonvulsant potential .
Neuropharmacological Applications
Beyond anticonvulsant activity, this compound has been explored for its broader neuropharmacological implications.
Dopamine and Norepinephrine Transporter Inhibition
Research has shown that compounds structurally related to this compound can act as potent inhibitors of dopamine and norepinephrine transporters. This inhibition suggests potential applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD), where modulation of these neurotransmitter systems is crucial .
Summary of Findings
The following table summarizes key findings from various studies on the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticonvulsant Activity | Several derivatives showed significant seizure protection in MES and scPTZ tests, with some comparable to phenytoin. |
| Study 2 | Pharmacological Evaluation | One derivative had an ED50 of 52.30 mg/kg in MES tests, indicating potential for further development as an antiepileptic drug. |
| Study 3 | Neuropharmacological Effects | Related compounds exhibited strong inhibition of dopamine and norepinephrine transporters, suggesting use in mood disorders. |
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the pyrrolidine ring.
2-Pyrrolidinone: Contains the pyrrolidine ring but lacks the aromatic amino group.
Uniqueness: N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is unique due to the combination of an aromatic amino group, a methyl group, and a pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications.
Biological Activity
N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, also known by its CAS number 436090-52-7, is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19N3O
- Molecular Weight : 233.31 g/mol
- CAS Number : 436090-52-7
Synthesis and Derivatives
The synthesis of this compound involves the alkylation of the corresponding amine with suitable alkylating agents. Variations in the synthesis have led to the development of numerous derivatives, which have been evaluated for their biological activities, including anticonvulsant and anticancer properties.
1. Anticonvulsant Activity
Studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant activity. For instance, compounds structurally related to this compound have shown efficacy in various animal models of epilepsy.
| Compound | Dose (mg/kg) | Efficacy (%) |
|---|---|---|
| Compound A | 100 | 85 |
| Compound B | 300 | 90 |
| This compound | 200 | 88 |
The specific mechanism of action appears to involve modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system .
2. Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promise against lung adenocarcinoma (A549) cells.
| Compound | Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 25 | 50 |
| Cisplatin | A549 | 10 | 30 |
The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Anticonvulsant Evaluation
In a controlled study, researchers evaluated the anticonvulsant effects of this compound using the maximal electroshock seizure (MES) test. The compound exhibited significant protective effects at doses above 100 mg/kg, suggesting its potential as an antiepileptic agent.
Case Study 2: Anticancer Screening
A series of derivatives were tested for their anticancer activity against A549 cells. The results indicated that modifications to the phenyl ring could enhance activity, with certain substitutions leading to a reduction in cell viability to below 50% at concentrations as low as 25 µM .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a substituted acetamide precursor. For example, analogous compounds (e.g., 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide) are synthesized via nucleophilic substitution or amide bond formation using carbodiimide coupling agents. Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, mass spectrometry (HRMS or LC-MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, related acetamide derivatives (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) are analyzed using these techniques to ensure >95% purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar compounds (e.g., 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide), researchers must use PPE including nitrile gloves, lab coats, and safety goggles. Engineering controls like fume hoods are essential to minimize inhalation risks (H335). First-aid measures include immediate skin washing with soap/water and medical consultation for eye exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, concentrations). Systematic replication studies using standardized protocols (e.g., fixed dose-response curves) and meta-analyses of existing data are recommended. Qualitative research practices, such as iterative data collection and peer validation, help identify methodological biases .
Q. What strategies are effective for studying the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?
- Methodological Answer : PK/PD studies require in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) followed by in vivo rodent models. For example, related pyrrolidine-acetamide derivatives are evaluated using LC-MS/MS for bioavailability and tissue distribution. Dose optimization should account for species-specific metabolic differences .
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Methodological Answer : Computational modeling (e.g., molecular docking) identifies key interactions between the pyrrolidine-acetamide scaffold and target receptors. For instance, substituting the 4-amino group with electron-withdrawing groups (e.g., fluorine) improves selectivity in analogs like N-(3-chloro-4-methoxyphenyl)acetamide. SAR studies validate modifications through in vitro binding assays .
Q. What experimental designs are optimal for evaluating neurotoxicity or organ-specific toxicity?
- Methodological Answer : Use tiered testing: (1) in vitro cytotoxicity assays (e.g., MTT in neuronal cell lines), (2) ex vivo organotypic cultures, and (3) in vivo histopathology in rodents. For example, analogs with pyrrolidine moieties are screened for respiratory tract irritation (H335) via OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
